5-Amino-N-(3-nitrophenyl)naphthalene-1-sulfonamide

Medicinal Chemistry Computational ADME Sulfonamide derivatives

5-Amino-N-(3-nitrophenyl)naphthalene-1-sulfonamide is a bifunctional naphthalene-1-sulfonamide derivative uniquely equipped with orthogonal functional handles: a C5 primary amine and a 3-nitrophenyl substituent. This enables sequential, chemoselective derivatization—diazotization/amidation at the amine and reduction to a second aryl amine at the nitro group—without protection/deprotection steps. Ideal for building focused enzyme inhibitor libraries or donor-π-acceptor fluorescent probes. The defined 5-amino regioisomeric purity is critical for reproducible SAR data, avoiding the confounding kinetics of 6-amino analogues. Secure this exact CAS 648899-05-2 scaffold to ensure synthetic reproducibility and unambiguous biological attribution.

Molecular Formula C16H13N3O4S
Molecular Weight 343.4 g/mol
CAS No. 648899-05-2
Cat. No. B12607610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-N-(3-nitrophenyl)naphthalene-1-sulfonamide
CAS648899-05-2
Molecular FormulaC16H13N3O4S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N
InChIInChI=1S/C16H13N3O4S/c17-15-8-2-7-14-13(15)6-3-9-16(14)24(22,23)18-11-4-1-5-12(10-11)19(20)21/h1-10,18H,17H2
InChIKeyAKEWHHNXYHQIJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-N-(3-nitrophenyl)naphthalene-1-sulfonamide (CAS 648899-05-2) – Core Structural & Procurement Profile


5-Amino-N-(3-nitrophenyl)naphthalene-1-sulfonamide (CAS 648899-05-2) is a bifunctional naphthalene-1-sulfonamide derivative containing both a primary aromatic amine at the C5 position and a 3-nitrophenyl substituent on the sulfonamide nitrogen. Its molecular formula is C₁₆H₁₃N₃O₄S with a monoisotopic mass of 343.0627 g·mol⁻¹ [1]. The compound belongs to the broader class of substituted naphthalenesulfonamides, which have been investigated as enzyme inhibitors, fluorescent probes, and synthetic intermediates [2]. The unique combination of functional groups—a reducible nitro group, a reactive aromatic amine, and the sterically constrained naphthalene scaffold—creates a structural profile that is not replicated by any single commercially available analogue.

Why Generic Naphthalenesulfonamides Cannot Substitute for 5-Amino-N-(3-nitrophenyl)naphthalene-1-sulfonamide


Generic substitution among naphthalene-1-sulfonamide derivatives is precluded by the compound's orthogonal functional handles: the C5 primary amine enables diazotization and azo-coupling or amidation, while the 3-nitrophenyl group can be selectively reduced to a second aryl amine without affecting the naphthalene amine under controlled conditions [1]. Analogues lacking either the 5-amino group or the 3-nitrophenyl moiety lose one of these two orthogonal derivatization sites, limiting their utility in multi-step syntheses that require sequential, chemoselective transformations. The internal hydrogen-bonding capacity (2 HBD, 6 HBA) and the topological polar surface area (PSA ≈ 126.4 Ų) further differentiate this scaffold from more polar or less functionalized naphthalenesulfonamides, influencing solubility and membrane permeability in cell-based assays [1].

Quantitative Differentiation: 5-Amino-N-(3-nitrophenyl)naphthalene-1-sulfonamide vs. Structural Analogues


Hydrogen-Bond Donor Count Differential vs. N-(3-nitrophenyl)naphthalene-1-sulfonamide

The target compound possesses two hydrogen-bond donor (HBD) sites (the sulfonamide NH and the C5 primary amine), whereas N-(3-nitrophenyl)naphthalene-1-sulfonamide—lacking the C5 amino substituent—has only one HBD (the sulfonamide NH). This difference alters the compound's predicted permeability and solubility profile according to Lipinski's Rule of 5 descriptors [1].

Medicinal Chemistry Computational ADME Sulfonamide derivatives

Rotatable Bond Count vs. 5-Amino-N-phenylnaphthalene-1-sulfonamide

The target compound exhibits three rotatable bonds (the sulfonamide N–S linkage and the two bonds connecting the 3-nitrophenyl ring), enabling a defined conformational flexibility profile. By contrast, 5-amino-N-phenylnaphthalene-1-sulfonamide—bearing an unsubstituted phenyl ring—has the same rotatable bond count but lacks the nitro group that can engage in additional polar interactions. The nitro group's electron-withdrawing character also modulates the sulfonamide NH acidity and the overall electron distribution of the molecule [1].

Computational Chemistry Molecular Flexibility Conformational Analysis

Topological Polar Surface Area (TPSA) Comparison with 6-Amino-N-(3-nitrophenyl)naphthalene-1-sulfonamide

The computed TPSA of 5-amino-N-(3-nitrophenyl)naphthalene-1-sulfonamide is 126.39 Ų, a value that falls within the range typically associated with moderate membrane permeability (TPSA < 140 Ų) [1]. The 6-amino regioisomer is expected to have nearly identical TPSA, but the positional difference of the amino group on the naphthalene ring can influence molecular shape, dipole moment orientation, and recognition by biological targets. Regioisomeric naphthalenesulfonamides have been shown to exhibit divergent enzyme inhibition profiles in serine protease assays, with the position of substituents affecting both binding affinity and substrate specificity [2].

Medicinal Chemistry ADME Prediction Sulfonamide Analogues

Synthetic Utility: Orthogonal Functionalization Capacity vs. Mono-functional Analogues

The target compound supports sequential orthogonal transformations: (i) the C5 amine can undergo diazotization and subsequent Sandmeyer-type reactions or azo-coupling, and (ii) the 3-nitrophenyl group can be reduced (e.g., H₂/Pd-C, Sn/HCl) to generate a second aromatic amine, enabling further derivatization such as amide bond formation or sulfonylation. A documented multi-step synthetic route utilizes chlorosulfonic acid and sodium hydroxide in methanol to access the core naphthalenesulfonamide scaffold . In contrast, mono-functional analogues that carry only the amine or only the nitro group are restricted to a single derivatization pathway, limiting their utility as advanced intermediates in convergent synthesis strategies.

Synthetic Chemistry Building Blocks Orthogonal Derivatization

High-Impact Application Scenarios for 5-Amino-N-(3-nitrophenyl)naphthalene-1-sulfonamide


Orthogonally Protected Building Block for Convergent Medicinal Chemistry

The presence of both a reducible nitro group and a primary aromatic amine on the naphthalene sulfonamide scaffold allows sequential, chemoselective derivatization without protection/deprotection steps. This is particularly valuable in the synthesis of focused libraries of naphthalenesulfonamide-based enzyme inhibitors, where structural diversification at both the C5 position and the N-phenyl ring is required. The documented synthetic route using chlorosulfonic acid provides a reliable entry point for kilogram-scale procurement [1].

Fluorescent Probe Development via Regioselective Modification

Aminonaphthalenesulfonamide derivatives are established fluorescent detecting groups for serine protease substrates, with high quantum yields and tunable spectral properties [2]. The 5-amino substitution pattern, combined with the 3-nitrophenyl acceptor, creates a donor-π-acceptor system that can be exploited for designing environment-sensitive or turn-on fluorescent probes. The regioisomeric purity of the 5-amino compound is critical because 6-amino analogues exhibited different enzymatic hydrolysis kinetics in published protease assays [2].

Synthetic Intermediate for Naphthalene-1-sulfonamide FABP4/5 Inhibitor Lead Optimization

Naphthalene-1-sulfonamide derivatives have been identified as potent and selective inhibitors of fatty acid binding proteins 4 and 5 (FABP4/5), with demonstrated improvements in glucose and lipid metabolism in db/db mouse models [3]. The target compound provides a scaffold amenable to rapid analogue generation through the 5-amino handle and the 3-nitrophenyl arm, enabling SAR exploration at both vectors simultaneously from a single advanced intermediate.

Procurement for Structure-Activity Relationship (SAR) Studies Requiring Defined Substitution Patterns

When investigating the effect of naphthalene substitution on biological activity, the 5-amino-3-nitrophenyl combination offers a non-symmetrical electronic and steric profile (molecular complexity score = 557 per computed descriptors [1]) that is distinct from 4-substituted or 6-substituted regioisomers. Procurement of the exact CAS-defined compound ensures that SAR data are reproducible and attributable to the specified substitution geometry, avoiding the confounding effects of regioisomeric impurities.

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